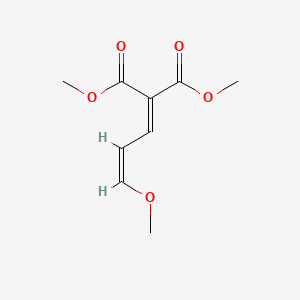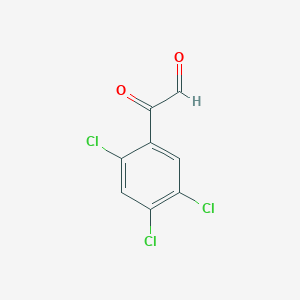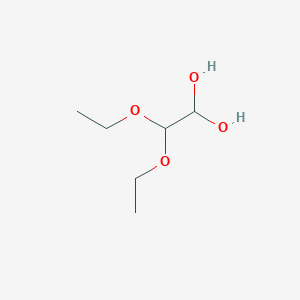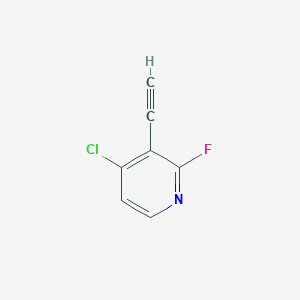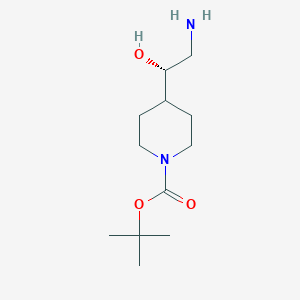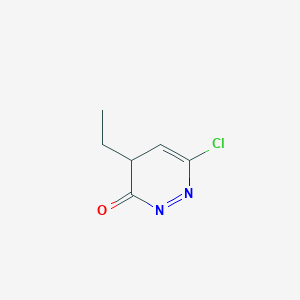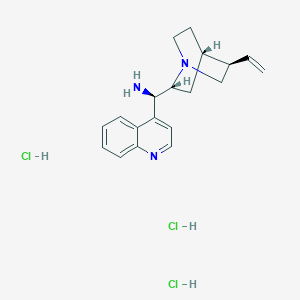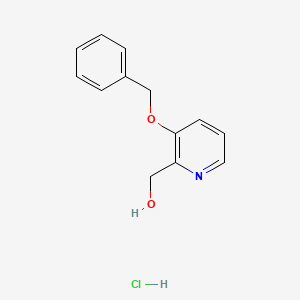
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxypyridine.
Benzyloxy Substitution: The hydroxyl group at the 3-position of pyridine is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Methanol Group Introduction: The 2-position of the pyridine ring is then functionalized with a methanol group through a Grignard reaction involving methylmagnesium bromide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (3-(Benzyloxy)pyridin-2-yl)carboxylic acid.
Reduction: (3-Hydroxy)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy)pyridin-2-yl)methanol: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
(3-(Methoxy)pyridin-2-yl)methanol: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and interactions with biological targets.
(3-(Benzyloxy)pyridin-2-yl)carboxylic acid: An oxidized form of the compound with distinct chemical and biological properties.
Uniqueness
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is unique due to its combination of a benzyloxy group and a methanol group on the pyridine ring. This structural arrangement allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
94454-56-5 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
(3-phenylmethoxypyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H |
InChI Key |
KAPQXKINIVWKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


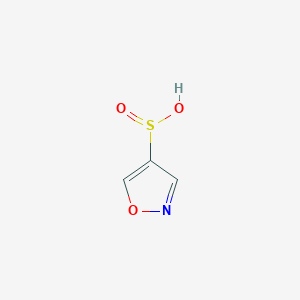
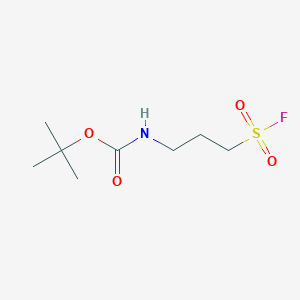
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
